molecular formula C12H15NO B14319941 (E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine CAS No. 105427-38-1

(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine

Cat. No.: B14319941
CAS No.: 105427-38-1
M. Wt: 189.25 g/mol
InChI Key: PSNAGXHECAMYBP-UHFFFAOYSA-N
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Description

(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine is an organic compound that belongs to the class of imines. This compound features a phenyl group attached to a methanimine moiety, which is further connected to a 2-[(prop-2-en-1-yl)oxy]ethyl group. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine typically involves the reaction of benzaldehyde with 2-[(prop-2-en-1-yl)oxy]ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a moderate temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation or chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of phenyl oxides or other oxidized derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biomolecules, affecting their function. The phenyl group may participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine: Unique due to its specific combination of functional groups.

    Benzylamine: Similar structure but lacks the imine group.

    Phenethylamine: Similar structure but lacks the imine and ether groups.

Uniqueness

This compound is unique due to the presence of both an imine and an ether group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other related compounds, making it a valuable subject for further research and application development.

Properties

CAS No.

105427-38-1

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-phenyl-N-(2-prop-2-enoxyethyl)methanimine

InChI

InChI=1S/C12H15NO/c1-2-9-14-10-8-13-11-12-6-4-3-5-7-12/h2-7,11H,1,8-10H2

InChI Key

PSNAGXHECAMYBP-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCN=CC1=CC=CC=C1

Origin of Product

United States

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